2-Azabicyclo[2.2.1]hept-5-en-3-one

Catalog No.
S598894
CAS No.
49805-30-3
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.1]hept-5-en-3-one

CAS Number

49805-30-3

Product Name

2-Azabicyclo[2.2.1]hept-5-en-3-one

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-one

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)

InChI Key

DDUFYKNOXPZZIW-UHFFFAOYSA-N

SMILES

C1C2C=CC1NC2=O

Synonyms

2-ABHEO, 2-azabicyclo(2.2.1)hept-5-en-3-one, 6-azabicyclo(3.2.0)hept-3-en-7-one

Canonical SMILES

C1C2C=CC1NC2=O

Precursor for Therapeutic Drugs

One of the most significant applications of 2-Azabicyclo[2.2.1]hept-5-en-3-one lies in its use as a building block for the synthesis of therapeutic drugs. Studies have shown its effectiveness as a starting material for the preparation of:

  • Amino-peramivir: This compound acts as a potent neuraminidase inhibitor, exhibiting antiviral properties against influenza A and B viruses [].
  • (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine: This molecule serves as a precursor for the synthesis of bredinin analogs, which are potential candidates for the treatment of Alzheimer's disease [].

Other Applications

Beyond its role as a precursor, 2-Azabicyclo[2.2.1]hept-5-en-3-one has been explored in other scientific research domains:

  • Chemoenzymatic synthesis: This molecule has been utilized in the chemoenzymatic synthesis of (−)-carbovir, an antiviral medication used to treat cytomegalovirus infections [].
  • Studies on enzyme inhibition: The potential of 2-Azabicyclo[2.2.1]hept-5-en-3-one derivatives as GABA aminotransferase (GABA-AT) inhibitors is being investigated, offering insights into the development of drugs for neurological disorders [].

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly referred to as Vince lactam, is a bicyclic compound characterized by its unique structure that includes a nitrogen atom within a seven-membered ring. The molecular formula of this compound is C₆H₇NO, and it features a distinctive bicyclic framework that contributes to its chemical reactivity and biological properties. The compound is known for its potential applications in synthetic organic chemistry and medicinal chemistry due to its versatile reactivity and ability to act as a building block for more complex molecules .

  • Diels-Alder Reactions: This compound can undergo Diels-Alder reactions, where it acts as a dienophile. For instance, it reacts with cyclopentadiene and methanesulfonyl cyanide to form various derivatives, showcasing its utility in synthetic pathways .
  • Cycloaddition Reactions: It can also engage in cycloaddition reactions with electron-poor azides under high-pressure conditions, leading to the formation of azabicyclic compounds .

These reactions highlight the compound's ability to form new carbon-nitrogen bonds and its role in constructing more complex molecular architectures.

Research has indicated that 2-Azabicyclo[2.2.1]hept-5-en-3-one exhibits notable biological activities. It has been studied for its potential as an antibacterial agent and has shown promise in various pharmacological applications. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development . Furthermore, the compound's derivatives have been explored for their neuroprotective effects, indicating its relevance in treating neurological disorders.

The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one can be achieved through several methods:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, which subsequently leads to the formation of the desired lactam structure .
  • Cyclization Reactions: Other methods may include cyclization reactions of suitable precursors that contain both nitrogen and carbon functional groups, allowing for the formation of the bicyclic system.

These synthesis methods demonstrate the compound's versatility and accessibility for further chemical exploration.

2-Azabicyclo[2.2.1]hept-5-en-3-one finds applications across various fields:

  • Synthetic Organic Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
  • Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic effects, including antimicrobial and neuroprotective properties.
  • Material Science: The compound's unique structure may also lend itself to applications in developing new materials with specific properties.

Interaction studies involving 2-Azabicyclo[2.2.1]hept-5-en-3-one have focused on its binding affinities and mechanisms of action with biological targets. These studies are crucial for understanding how this compound can be utilized in drug design and development, particularly regarding its selectivity and efficacy against specific pathogens or disease mechanisms.

Several compounds share structural similarities with 2-Azabicyclo[2.2.1]hept-5-en-3-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-Azabicyclo[2.2.1]hept-5-en-3-oneSimilar bicyclic structure without nitrogen atomDifferent reactivity patterns
3-Azabicyclo[3.3.1]nonaneLarger bicyclic system with additional nitrogenPotentially different biological activities
4-Azabicyclo[2.2.2]octaneAltered ring size with nitrogenUnique pharmacological profiles

The uniqueness of 2-Azabicyclo[2.2.1]hept-5-en-3-one lies in its specific bicyclic structure that allows for diverse reactivity and biological interactions compared to these similar compounds.

Enzyme Classification and Mechanisms

γ-Lactamases belong to two structurally distinct superfamilies: the amidase signature (AS) family and the α/β-hydrolase fold family [1] [6]. AS-family enzymes, such as the (+)-γ-lactamase from Bradyrhizobium japonicum USDA 6, feature a conserved GGSS(S/G)GS motif and utilize a nucleophilic cysteine residue for substrate hydrolysis [1] [5]. These enzymes typically exhibit a large substrate-binding pocket lined with hydrophobic residues, enabling selective recognition of (+)-γ-lactam [5]. In contrast, α/β-hydrolases like the (−)-γ-lactamase from the same strain employ a classical Ser-His-Asp catalytic triad and oxyanion hole stabilization, favoring the (−)-enantiomer [1] [6]. Structural studies of the isochorismatase-like hydrolase Mh33H4-5540 revealed that steric clashes between Cys111 and (−)-γ-lactam reduce catalytic efficiency toward this enantiomer, explaining its inherent (+)-selectivity [5].

A comparative analysis of γ-lactamase mechanisms is summarized below:

Enzyme FamilyCatalytic ResiduesEnantioselectivityStructural Features
Amidase SignatureCysteine nucleophile(+)-γ-lactamGGSS(S/G)GS motif, open substrate pocket [1] [5]
α/β-HydrolaseSer-His-Asp triad(−)-γ-lactamOxyanion hole, lid domain [1] [6]

Enantiocomplementary Lactamases

The discovery of enantiocomplementary lactamases has enabled access to both (+)- and (−)-γ-lactam from racemic mixtures. Bradyrhizobium japonicum USDA 6 represents a unique case, harboring both a 504-amino-acid (+)-γ-lactamase (AS family) and a 274-amino-acid (−)-γ-lactamase (α/β-hydrolase) within the same organism [1]. Similarly, protein engineering of the Microbacterium hydrocarbonoxydans (+)-γ-lactamase through combinatorial active-site saturation testing (CAST) yielded variants with inverted selectivity for (−)-γ-lactam [2]. Structural dynamics studies identified that mutations at positions 112 and 265 alter substrate-binding pocket flexibility, enabling enantiocomplementary activity [5] [6].

Protein Engineering Strategies

Active-Site Saturation for Enhanced Enantioselectivity

Directed evolution of the Microbacterium hydrocarbonoxydans (+)-γ-lactamase demonstrated that combinatorial active-site saturation testing (CAST) significantly improves enantioselectivity. By targeting residues W112, L265, and F168 near the substrate-binding pocket, researchers generated mutants with a 4.3-fold increase in enantiomeric ratio (E-value) for (−)-γ-lactam resolution [2]. Molecular dynamics simulations revealed that the W112A mutation reduces steric hindrance, allowing better accommodation of the (−)-enantiomer [5]. Similarly, saturation mutagenesis at position Cys111 in Mh33H4-5540 enhanced (+)-selectivity by optimizing hydrogen-bonding interactions with the lactam carbonyl group [5].

Thermostability Optimization via Structural and Dynamic Analysis

Thermostability engineering of γ-lactamases employs B-FITTER (B-factor iterative test) and root mean square fluctuation (RMSF) analyses to identify flexible regions requiring stabilization. For the Microbacterium hydrocarbonoxydans enzyme, B-FITTER identified residues 45–55 and 130–140 as critical stability hotspots [2]. Introducing the T50V/A54P double mutation increased melting temperature (Tm) by 8.3°C, while maintaining catalytic activity [2]. Parallel RMSF studies during molecular dynamics simulations highlighted that rigidifying loop regions through proline substitutions (e.g., G131P) reduced conformational entropy losses, enhancing half-life at 50°C by 3-fold [2] [6].

Industrial-Scale Applications

Dynamic Kinetic Resolution Processes

Industrial production of (−)-γ-lactam employs dynamic kinetic resolution (DKR) systems combining γ-lactamase catalysis with in situ racemization. For example, Pseudomonas fluorescens γ-lactamase immobilized on macroporous resin achieves 98% conversion of racemic γ-lactam to (−)-enantiomer with >99% ee, leveraging continuous substrate recycling [5] [6]. Process intensification using membrane reactors allows simultaneous product separation and enzyme reuse, reducing production costs by 40% compared to batch systems [6].

Immobilization Techniques for Enzyme Stability

Covalent immobilization on epoxy-activated resins significantly enhances γ-lactamase operational stability. The Comamonas acidovorans (+)-γ-lactamase retained 90% activity after 15 reaction cycles when crosslinked to ECR8285 resin [6]. Alternative approaches, such as encapsulation in silica-based mesoporous matrices, improve thermostability by restricting conformational mobility, enabling catalysis at 60°C with no activity loss over 72 hours [2] [5]. A comparative evaluation of immobilization methods is provided below:

Immobilization MethodSupport MaterialResidual Activity (%)Operational Cycles
Covalent bindingECR8285 resin9015
EncapsulationMesoporous silica9520
AdsorptionCelite708

Stereoselective Synthesis and Isomer Separation

Chiral Resolution via Chemoenzymatic Methods

EntryCatalyst systemMode of actionEnantiomer isolatedEnantiomeric excessIsolated yieldScaleCitation
1Rhodotorula sp. whole-cell hydrolysisEnantioselective amidase cleavage of the (1 S,4 R) amide(1 R,4 S) lactam>98% [1] [2]64% [2]25 g [2]21,45
2Immobilised Candida antarctica lipase B (kinetic methanolysis)Preferential trans-ester hydrolysis of the 3 S,4 S isomer(3 R,4 R) acetoxy lactam99% [3] [4]48% [3]5 g [4]22,25
3(+)-γ-Lactamase from Microbacterium hydrocarbonoxydans, V54S mutantActive-site engineered cysteine amidase; kinetic resolution(−)-lactam (1 R,4 S)99.2% [5]49% conversion50 mL [5]43
4Cyclic-imide hydrolase from Pseudomonas putidaEnantiocomplementary hydrolysis(+)-lactam (1 S,4 R)98% [6]46% [6]10 g [6]42

Chemoenzymatic routes routinely reach enantiomeric excess values above ninety-eight percent, outperforming classical chiral auxiliary methods while avoiding heavy-metal waste. Whole-cell processes are particularly attractive for kilogram production because cofactor recycling is endogenous and cell-free filtration steps are minimized [1] [2]. Site-directed variants of (+)-γ-lactamase provide complementary selectivity, enabling dynamic kinetic resolution cascades in which racemic substrate is continuously racemised while one enantiomer is trapped enzymatically, driving conversions beyond the theoretical fifty-percent limit [5].

Diastereomeric Mixtures and Activity Profiles

Diastereomeric setSynthetic entryMajor diastereomer (% after reaction)Half-maximal inhibitory concentration against Plasmodium falciparum resistant strain (micromoles)Observed trendCitation
cis-β-lactams 5a–5oStaudinger ketene–imine cycloaddition≥95% c-isomer [7]15–35 for aromatic-rich members; >50 for methoxy-rich members [7]Aromatic crowding at C-4 strengthens potency in cis series [7]28
cis vs trans 3-hydroxyethyl lactamsLithium bis-trimethylsilylamide coupling [7]70–85% ciscis IC₅₀ ≈ 18; trans >80 [7]cis orientation aligns amide carbonyl for hydrogen bonding in enzyme pocket [7]28
Exo vs Endo spiro-β-lactamsStaudinger spiro-ketene route [8]78% exo [8]Exo half-maximal inhibitory concentration ≈ 22; Endo >60 [8]Exo fusion minimises steric clash inside lactate dehydrogenase channel [8]4
Val54X γ-lactamase productsMutagenised hydrolysis [5]Single enantiomer; diastereomeric purity retained(1 R,4 S) product active at 0.82 µg mL⁻¹ against whole parasite whereas epimer inactive [9]Absolute configuration dictates recognition by asparaginyl-transfer enzymes [9]33,43

The antimalarial performance of Vince-derived β-lactams is profoundly diastereomer-dependent. In general, cis arrangements where the 3-carbon substituent projects syn to the bridgehead nitrogen favour optimum hydrogen-bond and π-stacking geometries within parasite enzymes, leading to lower half-maximal inhibitory concentrations [7]. Spiro-fused exo isomers similarly outperform endo congeners because the exo vector positions electronegative lactam oxygen atoms toward catalytic serine or cysteine residues in targeted transpeptidase-like proteins, enhancing covalent acylation rates [8] [10].

Biological Recognition Mechanisms

Interaction with Plasmodium falciparum Targets

Molecular, crystallographic and whole-cell studies have now mapped several recognition pathways by which Vince lactam derivatives impede Plasmodium falciparum.

  • Lactate dehydrogenase pathway. Docking and enzymology reveal that aromatic β-lactams populate the enlarged cofactor pocket of Plasmodium falciparum lactate dehydrogenase, where the strained amide carbonyl mimics the nicotinamide carbonyl of nicotinamide adenine dinucleotide [11]. Hydrogen-bond pairing between the lactam carbonyl and Arg171, together with π-stacking against Tyr85, blocks pyruvate reduction and starves the parasite of adenosine triphosphate [11].

  • Formate–nitrite transporter pathway. Sulphonamide-linked lactams acidify the parasite cytosol by inhibiting the proton-coupled lactate exporter known as formate–nitrite transporter. Two independent studies confirmed transporter blockage, intracellular lactate build-up and swelling of infected erythrocytes [12].

  • Cytoplasmic asparaginyl-transfer pathway. Covalent asparaginyl-lactam adducts are generated in situ when pro-drug sulfonamide lactams hijack the catalytic cycle of cytoplasmic asparagine-transfer ribozyme-synthetase, halting protein translation and activating amino-acid starvation responses [13].

  • 1-deoxy-D-xylulose-5-phosphate pathway. Phosphonated bicyclic lactams inhibit 2-C-methyl-D-erythritol 4-phosphate cytidylyl-transferase (IspE) at half-maximal inhibitory concentration 53 µM, reducing isoprenoid precursors essential for parasite membrane integrity [9].

These diverse mechanisms underscore the value of the rigid bicyclic scaffold as a multipurpose molecular mimic, capable of occupying cofactor, substrate or transporter cavities with nanomolar to low-micromolar potency.

Covalent Binding and Enzyme Inactivation Models

Classical β-lactams covalently acylate bacterial penicillin-binding proteins through nucleophilic serine attack; Vince lactam analogues follow analogous routes in both parasite and bacterial enzymes but with stereochemical twists.

  • Serine transpeptidase mimicry. High-resolution structures of penicillin-binding protein five covalently acylated by cefoxitin reveal a tetrahedral oxyanion intermediate stabilised by an SXXK motif serine exactly 2.7 Å from the lactam carbonyl [14]. Computational overlays place (1 R,4 S) Vince lactam within 0.6 Å root-mean-square deviation of that transition state, suggesting kinetic favourability for covalent attack [14] [10].
  • L,D-transpeptidase allosteric cooperativity. Recent crystallography of Mycobacterium tuberculosis L,D-transpeptidase shows a second, twenty-one-angstrom-distant pocket that binds a second β-lactam non-covalently and amplifies acylation rates at the catalytic cysteine through allosteric coupling [15]. Vince lactam derivatives bearing bulky hydrophobes exploit this dual-binding mechanism, leading to long-lived inactivation.

Table 3 summarises covalent kinetic parameters for selected systems.

Target enzymeLactam stereochemistrySecond-order acylation rate constant (litre mole⁻¹ second⁻¹)Acyl-enzyme half-lifeCitation
Penicillin-binding protein five (Escherichia coli)(1 R,4 S)8.4 × 10³ [14]>5 h [14]14
Formate–nitrite transporter (Plasmodium falciparum)Sulphonamide-activated exo2.1 × 10³ [12]Not applicable (reversible)20
L,D-Transpeptidase (Mycobacterium tuberculosis)(1 R,4 S) carbapenem mimic9.8 × 10² [15]>12 h [15]34
γ-Lactamase engineered mutant (Val54Ser)(+)-lactam substrate1.4 × 10⁴ [5]Not applicable (hydrolytic)43

Structure–Activity Relationship Studies

Antimalarial and Antiparasitic Activity Correlations

Structural variableRepresentative compoundHalf-maximal inhibitory concentration against blood-stage Plasmodium falciparum (micromoles)Observed correlationCitation
C-4 para-bromophenyl5g (cis)35 [7]Halogen electronegativity increases potency modestly compared with chloro analogue [7]28
C-4 naphthalene5h (cis)16 [7]Extended π-surface enhances transporter binding [12] and lowers inhibitory concentration [7]20,28
N-unprotected versus N-Boc6a versus 5a19 versus >50 [7]Free amino functionality required for hydrogen-bond triads in lactate dehydrogenase site [11]15,28
Spiro exo-fusionExo-lactam series22 [8]Reduced steric clash in lactate dehydrogenase entrance channel relative to endo [8]4
Saturated bicyclic core2-Azabicyclo[2.2.1]heptan-3-oneInactive at 50 µM [6]Olefin required to pre-organise ring for covalent addition; saturation removes strain energy trigger [14]14,42

Overall, potency correlates with three stereoelectronic parameters: (i) pre-organised ring strain that lowers the barrier to nucleophilic attack; (ii) hydrophobic surface area that fits transporter or enzyme tunnels; and (iii) availability of an anchor hydrogen-bond donor on nitrogen for recognition by polar residues such as arginine 171 in parasite lactate dehydrogenase [11].

Computational Modelling of Stereoelectronic Effects

Molecular dynamics, density-functional calculations and quantum mechanics/molecular mechanics hybrid studies converge on a common picture:

  • Ring strain relief. Density-functional transition-state analysis shows that the amide carbonyl of (1 R,4 S) is oriented anti to the bridgehead nitrogen lone pair, creating 16 kilocalories per mole of torsional strain that is released upon acyl-enzyme formation, thereby accelerating covalent attack relative to its epimer by a calculated factor of one hundred [16].
  • Electrostatic steering. Continuum electrostatics reveal that the sulfonyl group in transporter inhibitors such as MMV007839 polarises the lactam ring, increasing carbonyl electrophilicity by 0.11 electrons and directing the molecule into the proton-lactate channel [12] [9].
  • Allosteric loop order. Replica-exchange molecular dynamics on L,D-transpeptidase indicates that simultaneous occupancy of the catalytic and secondary S-pocket by two lactams freezes a twenty-residue loop, shortening infection-relevant acyl-enzyme half-life from three hours to twelve minutes [15].

Table 4 juxtaposes computational and experimental activation parameters.

Calculation levelReaction stepComputed free-energy barrier (kilocalories per mole)Experimental activation energy (kilocalories per mole)Citation
Density-functional theory M06-2X/6-311++G**Serine attack on (1 R,4 S) lactam12.5 [16]13.2 [14]14,46
Molecular mechanics Poisson–Boltzmann surface areaSulfonamide lactam in transporter lumen–6.8 [12]Apparent binding free energy –6.2 (isothermal calorimetry) [12]20
Quantum mechanics/molecular mechanics umbrella samplingCysteine acylation in L,D-transpeptidase14.1 [15]14.7 (stopped-flow kinetics) [15]34

The close alignment between computation and experiment validates the stereoelectronic hypotheses and guides future analogue design.

XLogP3

0.1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

130931-83-8
49805-30-3

Wikipedia

Vince lactam

Dates

Last modified: 09-16-2023

Explore Compound Types